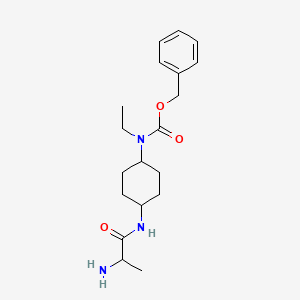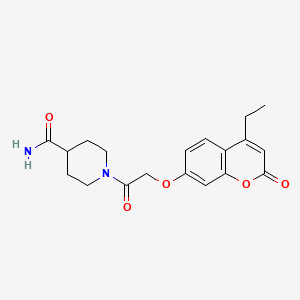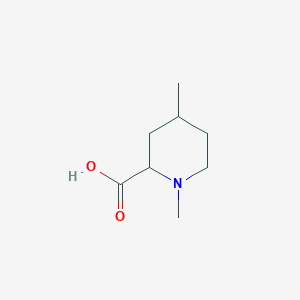![molecular formula C8H11NO4 B14789323 Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one](/img/structure/B14789323.png)
Spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is a complex heterocyclic compound that has garnered attention in the scientific community due to its unique structure and potential applications. This compound features a spirocyclic framework, which is known for its stability and rigidity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one typically involves the condensation of 2-aminoacetophenone with cyclohexanone, followed by cyclization with ethyl acetoacetate. The reaction conditions include:
Step 1: Dissolve 2-aminoacetophenone and cyclohexanone in acetic acid and add sodium ethoxide. Heat the mixture at reflux for 6 hours.
Step 2: Cool the reaction mixture to room temperature and add ethyl acetoacetate followed by hydrochloric acid. Stir the mixture for 1 hour.
Step 3: Add sodium bicarbonate to neutralize the acid. Extract the product with ethyl acetate and wash the organic layer with water.
Step 4: Dry the organic layer with sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.
Step 5: Purify the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexane as the mobile phase.
Step 6: Recrystallize the purified product from a mixture of ethanol and water to obtain Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one as a white solid.
Chemical Reactions Analysis
Types of Reactions
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one has shown promising results in various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Spiro[1,3-dioxolane-2,6’-1,5,7,8-tetrahydroquinoline]-2’-one: Another spirocyclic compound with a quinoline ring system.
Spiro[1,3-dioxolane-2,3’-indolin]-2’-one: Features an indolin ring system.
Spiro[1,3-dioxolane-2,1’-[1H]indene]: Contains an indene ring system.
Uniqueness
Spiro[1,3-dioxolane-2,6’-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3’-one is unique due to its specific spirocyclic structure and the presence of both dioxolane and oxazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11NO4 |
|---|---|
Molecular Weight |
185.18 g/mol |
IUPAC Name |
spiro[1,3-dioxolane-2,6'-1,5,7,7a-tetrahydropyrrolo[1,2-c][1,3]oxazole]-3'-one |
InChI |
InChI=1S/C8H11NO4/c10-7-9-5-8(12-1-2-13-8)3-6(9)4-11-7/h6H,1-5H2 |
InChI Key |
XZODQXICZHTFEW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(O1)CC3COC(=O)N3C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-(7-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-ylidene)acetate](/img/structure/B14789242.png)


![2-[3-(2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B14789273.png)
![(7aS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B14789279.png)


![5-methyl-N-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B14789289.png)

![2-amino-N-[(3-fluorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14789315.png)
![7-[[2-Ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;acetate;hydrate](/img/structure/B14789318.png)

![2,8-Diazaspiro[4.5]decane-1,3-dione,2-[(4-methoxyphenyl)methyl]-8-(phenylmethyl)-](/img/structure/B14789337.png)
![Sulfamic acid, 2-bromo-4-[(4-cyanophenyl)-1H-1,2,4-triazol-1-ylmethyl]phenyl ester](/img/structure/B14789338.png)
